Ganirelix Acetate Impurity B
Description
Contextualization of Peptide Impurities in Synthetic Drug Substances
Peptide impurities are unintended chemical components that can arise during the synthesis, purification, or storage of peptide-based drug substances. gmpinsiders.com These impurities can be structurally similar to the active pharmaceutical ingredient (API) and may include deletion sequences, insertion sequences, or modified amino acid side chains. nih.gov The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product. gmpinsiders.commusechem.com They can potentially alter the drug's stability, reduce its therapeutic effectiveness, and in some cases, pose health risks to patients. pharmaffiliates.com
The chemical synthesis of peptides, most commonly achieved through solid-phase peptide synthesis (SPPS), is a stepwise process that involves the sequential addition of amino acids. nih.govdaicelpharmastandards.com Incomplete reactions or side reactions at any stage of this process can lead to the formation of various impurities. nih.govdaicelpharmastandards.com For instance, incomplete coupling of amino acids can result in deletion peptides, while the use of excess amino acid reagents may lead to insertion impurities. nih.gov Furthermore, degradation of the peptide during storage, influenced by factors like temperature, humidity, and light, can also generate impurities. pharmaffiliates.comdaicelpharmastandards.com
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products. chemicea.compharmaffiliates.com These guidelines necessitate the identification, quantification, and control of impurities to ensure the safety and quality of the drug. pharmaffiliates.com Therefore, the thorough characterization and management of peptide impurities are critical aspects of pharmaceutical development and manufacturing. musechem.comusp.org
Significance of Ganirelix Acetate Impurity B in Pharmaceutical Quality and Development
Ganirelix Acetate is a synthetic decapeptide antagonist of gonadotropin-releasing hormone (GnRH) used in assisted reproduction technologies. pharmaffiliates.come-lactancia.org Like other synthetic peptides, the manufacturing process of Ganirelix Acetate can lead to the formation of impurities. researchgate.net this compound is a specific process-related impurity that has been identified during the production of Ganirelix Acetate. vulcanchem.com
The presence of this compound is a critical quality attribute that needs to be monitored and controlled during the manufacturing process. chemicea.compharmaffiliates.com Regulatory authorities require pharmaceutical companies to document and report the impurity profile of their drug substances as part of the regulatory submission process. chemicea.com The level of any impurity must be kept within acceptable limits to ensure the final product is safe and effective. pharmaffiliates.com
Scope and Research Objectives for this compound Investigation
The investigation of this compound encompasses several key research objectives aimed at ensuring the quality and safety of Ganirelix Acetate drug products. These objectives are aligned with regulatory expectations for the control of impurities in pharmaceuticals. researchgate.netnih.gov
The primary objectives for the investigation of this compound include:
Structural Elucidation: To determine the precise chemical structure of this compound. This involves the use of advanced analytical techniques such as mass spectrometry (MS) to identify its molecular weight and fragmentation pattern. vulcanchem.com
Synthesis and Characterization: To develop a synthetic route for this compound. This allows for the production of a reference standard which is crucial for the development and validation of analytical methods. synzeal.comcleanchemlab.com
Analytical Method Development: To establish and validate robust analytical methods, such as high-performance liquid chromatography (HPLC), for the detection and quantification of this compound in the drug substance. vulcanchem.com These methods must be sensitive, specific, and accurate to ensure reliable monitoring.
Impurity Profiling: To understand the formation and fate of this compound during the manufacturing process and under various stress conditions. researchgate.net This helps in identifying the root causes of its formation and in establishing appropriate control strategies.
Regulatory Compliance: To generate the necessary data to meet the requirements of regulatory agencies regarding the control of impurities. dlrcgroup.comrsc.org This includes setting appropriate specifications for this compound in the drug substance.
The following table summarizes the key research areas and their respective objectives in the investigation of this compound.
| Research Area | Objectives |
| Chemical Identity | Determine the molecular formula and structure of the impurity. |
| Synthesis | Develop a reliable method for synthesizing the impurity for use as a reference standard. |
| Analytical Control | Develop and validate methods for detecting and quantifying the impurity in the API. |
| Process Control | Understand the mechanisms of impurity formation and implement controls to minimize its presence. |
| Regulatory Affairs | Provide comprehensive data to support regulatory submissions and demonstrate control over the impurity. |
Properties
Molecular Formula |
C₅₂H₆₁ClN₆O₉ |
|---|---|
Molecular Weight |
949.53 |
Synonyms |
Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH |
Origin of Product |
United States |
Structural Elucidation and Chemical Characterization of Ganirelix Acetate Impurity B
Chemical Nomenclature and Defined Structural Variants
Ganirelix Acetate Impurity B is a chemically defined substance with a systematic nomenclature that precisely describes its molecular architecture. Its International Union of Pure and Applied Chemistry (IUPAC) name is (2S,5S,8R,11R,14R)-2-(4-(Tert-butoxy)benzyl)-5-(tert-butoxymethyl)-11-(4-chlorobenzyl)-14-(naphthalen-2-ylmethyl)-4,7,10,13,16-pentaoxo-8-(pyridin-3-ylmethyl)-3,6,9,12,15-pentaazaheptadecanoic acid. cleanchemlab.comsynzeal.comclearsynth.com This impurity is a truncated peptide sequence related to the parent Ganirelix molecule.
Key identifiers and the molecular formula for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 2135326-92-8 |
| Molecular Formula | C₅₂H₆₁ClN₆O₉ |
| Molecular Weight | 949.53 g/mol |
| Synonym | Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH |
Spectroscopic Characterization Techniques
A combination of advanced spectroscopic techniques is employed to unambiguously determine the structure of this compound.
Mass Spectrometry (MS) Analysis: LC-MS-QTOF, ESI-MS/MS Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of impurities in complex pharmaceutical samples. For this compound, high-resolution mass spectrometry techniques such as Quadrupole Time-of-Flight (QTOF) mass spectrometry are utilized. These methods provide highly accurate mass measurements, which aid in the confirmation of the elemental composition of the impurity.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is instrumental in the structural elucidation of peptide-related impurities like this compound. Through controlled fragmentation of the protonated molecular ion, a characteristic fragmentation pattern is generated, which allows for the confirmation of the amino acid sequence and the identification of specific structural modifications. The protonated molecular ion [M+H]⁺ for this compound is observed at an m/z of 948.42.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural assignment of organic molecules, including peptide impurities. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial in providing detailed information about the chemical environment of each atom within the molecule.
While specific ¹H and ¹³C NMR chemical shift data for this compound are not extensively published in publicly available literature, the general approach to its structural confirmation would involve a comprehensive analysis of its NMR spectra. This analysis would focus on identifying the characteristic signals for the amino acid residues present in the truncated sequence, as well as the signals corresponding to the protecting groups, such as the tert-butyl groups. The correlation of signals in 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to piece together the connectivity of the molecule and confirm the peptide backbone and side-chain structures.
Chromatographic Purity Assessment and Identification of Related Substances
The purity of Ganirelix Acetate and the quantification of its related substances, including Impurity B, are typically assessed using reversed-phase high-performance liquid chromatography (RP-HPLC). These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
A common approach for the analysis of Ganirelix Acetate and its impurities involves the use of a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724). The use of trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is also a prevalent technique to improve peak shape and resolution of the peptide analytes. A patent describes a method utilizing a C18 column with a mobile phase composed of acetonitrile and aqueous trifluoroacetic acid, which achieves baseline separation of Impurity B from the parent drug. vulcanchem.com
The identification of related substances is achieved by comparing the retention times of the peaks in the chromatogram of a test sample to those of known reference standards. The quantification of these impurities is typically performed using a principal component self-contrast method, which allows for the accurate determination of their levels in the drug substance and product.
Chiroptical Properties and Diastereomeric Relationships of this compound
The relationship between this compound and the parent Ganirelix molecule is that of a process-related impurity. It is not a diastereomer of the final drug substance but rather a truncated version of the peptide sequence. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. While diastereomeric impurities can arise during the synthesis of peptides if racemization occurs at any of the chiral centers, this compound is defined by its specific sequence and stereochemistry. Chiral chromatography techniques, such as HPLC with a chiral stationary phase, would be employed to separate any potential diastereomeric impurities from Ganirelix Acetate and its other related substances.
Origin and Mechanistic Pathways of Ganirelix Acetate Impurity B Formation
Impurity Generation During Ganirelix Acetate Synthesis
The manufacturing of Ganirelix Acetate typically employs Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). google.com This methodology involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. While highly efficient, SPPS is susceptible to several side reactions and incomplete steps that can generate a range of impurities. nih.gov
By-products of Solid-Phase Peptide Synthesis (SPPS) Mechanisms
Solid-phase peptide synthesis is a cyclical process involving two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid. Inefficiencies in either of these steps are a primary source of impurities. nih.gov
Common SPPS-related impurities include:
Deletion Sequences : These impurities lack one or more amino acid residues from the target sequence. They typically arise from incomplete Fmoc group removal or inefficient coupling of an amino acid, leaving the N-terminus of some peptide chains capped and unable to react in the subsequent coupling step. nih.gov
Insertion Sequences : These impurities contain additional amino acid residues. They can be caused by the use of excess amino acid reagents or by the presence of dipeptide impurities in the amino acid raw materials. nih.govcreative-peptides.com
Truncated Sequences : Incomplete coupling reactions can lead to the formation of peptides that are shorter than the full-length Ganirelix sequence. vulcanchem.com
Another potential source of impurities stems from the modification of amino acid side chains. For instance, studies on the synthesis of Ganirelix have identified impurities resulting from the deletion of an ethyl group from the homoarginine (hArg(Et)2) residues at the 6th and 8th positions, leading to des-ethyl-Ganirelix impurities. nih.govresearchgate.net
| SPPS Impurity Type | Primary Mechanistic Cause | Potential Consequence |
|---|---|---|
| Deletion Sequences | Inefficient Fmoc-deprotection or incomplete coupling reaction. nih.gov | Peptide chain is missing one or more amino acids. |
| Insertion Sequences | Excess amino acid reagents; presence of dipeptide impurities in starting materials. nih.govcreative-peptides.com | Peptide chain contains one or more extra amino acids. |
| Side-Chain Modification | Unwanted reaction involving the amino acid side-chain during synthesis. nih.gov | Altered structure and properties, such as in des-ethyl-Ganirelix. researchgate.net |
Role of Protecting Group Chemistry in Impurity Generation
To prevent unwanted side reactions during SPPS, the reactive side chains of amino acids are temporarily masked with protecting groups. In Fmoc-based Ganirelix synthesis, acid-labile groups such as tert-butoxycarbonyl (Boc) or tert-butyl (tBu) are commonly used for side-chain protection. google.com
Ganirelix Acetate Impurity B is an example of an impurity that can arise from issues with protecting group chemistry. It has been identified as a peptide-based compound that may be generated through the incomplete removal of these side-chain protecting groups. vulcanchem.com Specifically, by-products can form as a result of the failure to deprotect the L-serine residue during synthesis. researchgate.net The final step of SPPS involves a cleavage cocktail (often containing trifluoroacetic acid, TFA) to remove the peptide from the resin and simultaneously cleave all side-chain protecting groups. If this deprotection is incomplete, impurities with residual protecting groups are formed. researchgate.netnih.gov
| Amino Acid in Ganirelix Sequence | Typical Side-Chain Protecting Group | Potential Impurity from Incomplete Deprotection |
|---|---|---|
| Ser (Serine) | tBu (tert-Butyl) | Peptide with O-tert-butyl-Serine residue. researchgate.net |
| Tyr (Tyrosine) | tBu (tert-Butyl) | Peptide with O-tert-butyl-Tyrosine residue. |
| Lys (Lysine) / D-Lys (in precursors) | Boc (tert-butoxycarbonyl) / Dde | Peptide with protected Lysine (B10760008) side-chain. google.comgoogleapis.com |
Fragment Condensation Methodologies and Associated Impurities
An alternative to a linear, stepwise SPPS approach is the fragment condensation method. In this strategy, the target peptide is assembled by coupling several pre-synthesized peptide fragments. google.com This can shorten the synthesis time and potentially increase the purity of the crude product. A patented method for synthesizing Ganirelix Acetate via fragment condensation involves synthesizing a fragment A [6-10] on the resin, synthesizing an intermediate fragment B [1-5] separately, and then coupling fragment B to fragment A on the resin. google.com
While this approach can reduce the accumulation of deletion sequences common in long stepwise syntheses, it introduces other potential impurities. Impurities can be generated during the synthesis of the individual fragments. Furthermore, the coupling of large peptide fragments can be challenging and may lead to side reactions or incomplete coupling, generating unique impurities related to the fragment condensation process itself. Nevertheless, one such patented process claims to yield crude Ganirelix Acetate with a purity of over 93%, indicating a reduction, but not elimination, of impurity formation. google.com
Degradation Pathways Leading to this compound
Impurities can also be formed after the synthesis is complete through the chemical degradation of the Ganirelix Acetate molecule. Peptides are susceptible to various degradation pathways, including hydrolysis and thermal decomposition. researchgate.netresearchgate.net
Hydrolytic Degradation Mechanisms (e.g., Alkali Hydrolysis)
Studies have shown that Ganirelix is highly susceptible to degradation under hydrolytic conditions, particularly in acidic and alkaline environments. researchgate.net Peptide bond hydrolysis is a major degradation pathway, leading to the cleavage of the peptide backbone and the formation of smaller peptide fragments. researchgate.netdrugbank.com
A comprehensive study on the degradation of Ganirelix under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) identified four major degradation products (DP). researchgate.net
DP-I : Predicted as a clipped form of Ganirelix, likely formed via peptide bond hydrolysis at the C-terminus.
DP-II : Identified as D-Ser⁴ Ganirelix, likely resulting from the racemization of the L-Serine at position 4.
DP-III : Identified as D-Pro⁹ Ganirelix, potentially formed through the racemization of L-Proline at position 9.
DP-IV : A minor product predicted to arise from the deamidation of D-Alanine at position 10.
Significant degradation was observed under alkaline (22.4%) and acidic (18.1%) hydrolysis, highlighting the peptide's sensitivity to pH. researchgate.net
| Degradation Product | Proposed Structure | Formation Mechanism | Predominant Condition |
|---|---|---|---|
| DP-I | Ac-D-2Nal¹-D-Phe(4-Cl)²-D-3Pal³-clipped GAN | Peptide bond hydrolysis | Observed under all stress conditions researchgate.net |
| DP-II | D-Ser⁴ GAN | Racemization of L-Ser⁴ | Alkaline and acidic hydrolysis researchgate.net |
| DP-III | D-Pro⁹ GAN | Racemization of L-Pro⁹ | Alkaline and acidic hydrolysis researchgate.net |
| DP-IV | Deamidated D-Ala¹⁰ GAN | Deamidation | Trace amounts in all stress conditions researchgate.net |
Thermal Degradation Processes
Ganirelix Acetate is also susceptible to thermal degradation. researchgate.net While specific storage instructions recommend controlled room temperature (20°C to 25°C), exposure to higher temperatures can compromise the stability of the peptide. bloomtechz.com The same stress testing study that identified hydrolytic degradation products also subjected Ganirelix to thermal stress, confirming its potential for degradation. researchgate.net Thermal degradation of peptides can involve a complex array of reactions, including chain scission, side-chain reactions, and aggregation. For polyvinyl acetate (PVAc), a different polymer, thermal degradation is known to occur in distinct steps with significant weight loss at elevated temperatures. uctm.edu While the specific mechanisms for Ganirelix are complex, elevated temperatures can accelerate the hydrolytic and other degradation pathways mentioned previously, leading to a similar profile of impurities.
Specific Chemical Transformations: Deamination, Amino Acid Insertion/Deletion
The chemical stability of a complex decapeptide like Ganirelix is influenced by its amino acid sequence and the susceptibility of individual residues to modification. Forced degradation studies provide significant insight into these transformations, revealing that pathways such as deamination and amino acid insertion or deletion are potential sources of impurities. nih.govresearchgate.net
LC-MS-QTOF analysis of Ganirelix subjected to various stress conditions has identified degradation products formed through these specific pathways. dntb.gov.ua Among the major degradants observed, one was identified as a deamination compound, while another resulted from the insertion of a new amino acid residue into the Ganirelix peptide sequence. nih.govresearchgate.net Deamidation, the hydrolysis of a side-chain amide, is a common degradation pathway for peptides containing asparagine or glutamine. Another study predicted that a specific degradation product, detected in trace amounts, could arise from the deamidation of the D-Ala¹⁰ residue. researchgate.net
Amino acid insertions are typically process-related impurities that occur during the solid-phase peptide synthesis (SPPS) of the drug substance. This error can lead to the incorporation of an additional amino acid residue, altering the primary structure of the peptide. researchgate.netdntb.gov.ua Similarly, deletions can occur, resulting in a truncated peptide sequence.
Influence of Manufacturing and Storage Conditions on Impurity Profile Evolution
The profile of impurities in Ganirelix Acetate is not static and can evolve based on the conditions encountered during both manufacturing and subsequent storage. researchgate.net Stress testing, performed according to the International Conference on Harmonization (ICH) guidelines, helps to elucidate the intrinsic stability of the molecule and identify conditions that accelerate degradation. nih.govbiopharminternational.com
Studies have shown that Ganirelix is particularly labile under thermal and alkaline hydrolytic stress conditions. nih.govresearchgate.net Conversely, the molecule demonstrates stability against acidic hydrolysis, oxidation, and photolytic stress. researchgate.netdntb.gov.ua In stress tests, significant degradation was observed under alkaline (22.4%) and acidic (18.1%) hydrolysis, along with notable degradation under photolytic, oxidative, and thermal conditions. researchgate.net The formation of impurities, including diastereomers, deamination products, and peptides with inserted amino acid residues, is more pronounced under these specific stress conditions. researchgate.netdntb.gov.ua
The table below summarizes the findings from forced degradation studies performed on Ganirelix.
| Stress Condition | Observation | Types of Degradants Identified |
| Alkali Hydrolysis | Labile / Significant Degradation | Diastereomers, Deamination Compound, Amino Acid Insertion nih.govdntb.gov.uaresearchgate.net |
| Thermal Stress | Labile | Diastereomers, Deamination Compound, Amino Acid Insertion nih.govdntb.gov.ua |
| Acid Hydrolysis | Stable / Significant Degradation | DP-II (D-Ser⁴ GAN) and DP-III (D-Pro⁹ GAN) racemization products dntb.gov.uaresearchgate.net |
| Oxidative Stress | Stable | DP-I (C-terminus clipped GAN) dntb.gov.uaresearchgate.net |
| Photolytic Stress | Stable | DP-I (C-terminus clipped GAN) dntb.gov.uaresearchgate.net |
Table 1: Summary of Ganirelix Forced Degradation Study Results.
Proposed Mechanistic Pathways for Impurity B Formation
While the precise structure of Impurity B is not detailed in the available literature, the mechanistic pathways for the formation of related impurities found during stress studies can be proposed. These pathways are rooted in the fundamental chemistry of peptides.
Deamination/Deamidation Pathway: This pathway typically involves the side chains of asparagine (Asn) or glutamine (Gln) residues, or in some cases, the C-terminal amide. One study specifically predicted the deamidation of the D-Ala¹⁰ residue at the N-terminus as a source for a degradation product. researchgate.net The mechanism proceeds via nucleophilic attack on the side-chain amide carbonyl carbon by the nitrogen atom of the succeeding peptide bond. This forms a five- or six-membered cyclic imide intermediate (succinimide or glutarimide). This intermediate is susceptible to hydrolysis, which can occur on either side of the imide carbonyl groups, leading to the formation of both the original L-amino acid and its isomeric D-aspartyl or D-isoaspartyl residue, causing a structural modification.
Amino Acid Insertion Pathway: This is primarily a process-related issue originating from the solid-phase peptide synthesis (SPPS) manufacturing process. A plausible mechanism involves the incomplete deprotection of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group of the growing peptide chain attached to the resin. If a small fraction of the peptide chains remains protected, the subsequent amino acid in the sequence is not added. However, in the next coupling cycle, if deprotection is successful, the next intended amino acid is added, but the sequence is now missing a residue. Conversely, an insertion can occur if an already coupled amino acid is not fully washed away before the next coupling step, leading to a double insertion at that position. These events result in a final peptide product with an altered primary sequence. researchgate.netdntb.gov.ua
Advanced Analytical Methodologies for Ganirelix Acetate Impurity B
Chromatographic Separation Techniques for Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone for the separation and quantification of Ganirelix Acetate and its impurities. google.comgoogle.com These techniques offer the high resolution and sensitivity required to separate structurally similar compounds, such as Impurity B, from the active pharmaceutical ingredient (API) and other related substances.
The development of a stability-indicating HPLC method is crucial for accurately profiling the impurities of Ganirelix Acetate. This involves a systematic optimization of various chromatographic parameters to achieve the desired separation.
The choice of the stationary phase is a critical first step in method development. For peptide separations, reversed-phase columns are predominantly used. nih.gov Octadecylsilane (C18) bonded silica (B1680970) is a common choice for the analysis of Ganirelix Acetate and its impurities due to its hydrophobicity, which allows for effective retention and separation of the peptide and its related compounds. google.comresearchgate.net Columns with C8 stationary phases are also utilized and can offer different selectivity compared to C18, which can be advantageous in resolving closely eluting impurities. The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics. For instance, a C18 column was successfully used to achieve baseline separation of Impurity B from the parent drug. vulcanchem.com
Table 1: HPLC Stationary Phase Characteristics
| Stationary Phase | Key Characteristics | Typical Application for Ganirelix Impurities |
|---|---|---|
| C18 (Octadecylsilane) | High hydrophobicity, strong retention for non-polar and moderately polar compounds. | General purpose for peptide analysis, proven effective for separating Impurity B. researchgate.netvulcanchem.com |
| C8 (Octylsilane) | Less hydrophobic than C18, offering shorter retention times and potentially different selectivity. | Can be used to optimize separations where C18 provides excessive retention or insufficient resolution of specific impurities. |
The mobile phase composition plays a pivotal role in the resolution of peptide impurities. A typical mobile phase for reversed-phase HPLC of peptides consists of an aqueous component, often containing a buffer or an acid, and an organic modifier like acetonitrile (B52724) or methanol. phenomenex.com
Gradient elution, where the proportion of the organic solvent is increased over time, is standard for peptide analysis. This is because it allows for the elution of compounds with a wide range of hydrophobicities within a reasonable timeframe while maintaining good peak shape.
The use of ion-pairing reagents is a common strategy to improve the retention and peak shape of peptides. biotage.comjk-sci.com These reagents, such as trifluoroacetic acid (TFA), form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column. jk-sci.com For Ganirelix Acetate and its impurities, mobile phases containing TFA have been shown to be effective. vulcanchem.com Other ion-pairing reagents like sodium perchlorate (B79767) can also be employed to enhance separation. researchgate.netgoogle.com
Table 2: Example HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A (e.g., 0.1% TFA in Water) | % Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) |
|---|---|---|
| 0 | 75 | 25 |
| 35 | 35 | 65 |
| 40 | 10 | 90 |
| 45 | 75 | 25 |
This is a representative gradient and would require optimization for a specific column and system.
The pH of the mobile phase can significantly impact the retention and selectivity of peptide separations. chromatographyonline.comnih.gov By altering the pH, the ionization state of the acidic and basic residues in the peptide can be changed, which in turn affects its interaction with the stationary phase. nih.govchromatographyonline.com For Ganirelix and its impurities, adjusting the pH of the mobile phase is a key parameter to optimize the resolution between the main peak and closely eluting impurities.
Column temperature is another important parameter that influences chromatographic separation. researchgate.net Elevated temperatures can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially faster analysis. Temperature can also affect the selectivity of the separation, and its optimization can be crucial for resolving critical pairs of compounds.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, higher peak capacity, and faster analysis times. For the complex impurity profiles often seen with synthetic peptides, UPLC can provide a distinct advantage in separating co-eluting impurities that may not be resolved by HPLC. The principles of method development for UPLC are similar to HPLC, but the system's lower dispersion requires careful optimization to realize the full benefits of the technology.
To fully characterize an impurity, it is often necessary to isolate it in a pure form. cambrex.com Preparative chromatography is the technique used for this purpose. The principles are the same as analytical HPLC, but it is performed on a larger scale with larger columns and higher flow rates to isolate milligram to gram quantities of the target compound. cambrex.com
The isolation of Ganirelix Acetate Impurity B would involve developing a robust analytical HPLC method with sufficient resolution between the impurity and the main component, as well as other impurities. This method is then scaled up to a preparative scale. The collected fractions containing the purified impurity can then be used for structural elucidation by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cambrex.comresearchgate.net Flash chromatography may also be employed as a purification step. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
Hyphenated Techniques for Identification and Quantification
Hyphenated analytical techniques, which combine two or more methods, are indispensable for the comprehensive analysis of peptide impurities. mdpi.com These methods provide a multi-faceted view of the impurity, leveraging the separation power of chromatography with the detailed structural and quantitative information from mass spectrometry.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the structural elucidation of peptide impurities like this compound. researchgate.net The process begins with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which separates Impurity B from the active pharmaceutical ingredient (API) and other related substances. almacgroup.comwaters.com Reversed-phase HPLC (RP-HPLC) is commonly used for this separation. almacgroup.com
Once isolated chromatographically, the impurity enters the mass spectrometer. Electrospray ionization (ESI) is a typical ionization source used for peptides. The initial mass spectrometry (MS) scan determines the mass-to-charge ratio (m/z) of the intact impurity molecule, providing its molecular weight. waters.com For definitive structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this stage, the ion corresponding to Impurity B is selected and subjected to collision-induced dissociation (CID), breaking the peptide bonds at predictable locations. researchgate.net The resulting fragment ions are analyzed, generating a fragmentation pattern that acts as a structural fingerprint, allowing for the verification of the amino acid sequence of the impurity.
Table 1: Illustrative LC-MS/MS Parameters for Impurity B Analysis
| Parameter | Specification | Purpose |
| Chromatography System | UHPLC | Provides high-resolution separation of impurities from the main peptide. mdpi.com |
| Column | C18 Reversed-Phase (e.g., 2.6 µm particle size) | Separates compounds based on hydrophobicity, effective for peptides. researchgate.net |
| Mobile Phase A | Water with an ion-pairing agent (e.g., 0.1% Formic Acid) | Establishes the initial, weaker elution condition. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier used to elute the peptides in a gradient. |
| Gradient Elution | A time-programmed increase in Mobile Phase B concentration | Ensures the separation of components with varying polarities. waters.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes peptides for MS analysis. |
| MS Analysis | Full Scan followed by Data-Dependent MS/MS | First detects all ions present, then selects specific ions for fragmentation. |
| Collision Energy | Optimized for peptide fragmentation | Controls the extent of fragmentation to produce informative spectra. |
High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy and sensitivity, making it a powerful tool for quantifying peptide impurities, even at trace levels. mdpi.com Unlike nominal mass instruments, HRMS can measure the mass of an ion with very high precision (typically to within 5 parts per million), which aids in confirming the elemental composition of Impurity B and distinguishing it from other species with similar nominal masses. mdpi.com
For quantitative analysis, extracted ion chromatograms (XICs) are generated. mdpi.com An XIC is created by plotting the intensity of a specific, high-resolution m/z value corresponding to Impurity B over the course of the chromatographic run. The area under the resulting peak is directly proportional to the amount of the impurity present in the sample. This approach provides excellent specificity and can significantly reduce interferences from matrix components, leading to more accurate and reliable quantification compared to UV detection alone. waters.com
Amino Acid Composition Analysis and Sequence Verification for Impurity B
Amino acid analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of a peptide. springernature.combachem.com For an impurity like this compound, this analysis serves to confirm that its composition aligns with its expected structure, which may differ from the parent Ganirelix molecule due to modifications or deletions that occurred during synthesis. mdpi.comresearchgate.net
Most amino acids lack a chromophore, making them difficult to detect with standard UV-Vis detectors in HPLC. creative-proteomics.com To overcome this, a derivatization step is necessary. chromatographyonline.comactascientific.com Pre-column derivatization, where amino acids are chemically modified before chromatographic separation, is a widely used approach known for its high sensitivity and reproducibility. creative-proteomics.comnih.gov
One of the most effective reagents for this purpose is 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC). AQC reacts with both primary and secondary amino acids to form stable, highly fluorescent derivatives. medchemexpress.comsynchem.dewikipedia.org These derivatives can be easily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. researchgate.net The AQC derivatization method is noted for the stability of its products and minimal interference from reagent-related by-products, which contributes to more accurate quantification of the individual amino acids released from Impurity B. creative-proteomics.comnih.gov
The first step in amino acid analysis is the complete cleavage of all peptide bonds within the impurity to release its constituent amino acids. pearson.com This is achieved through hydrolysis. The choice of hydrolytic method is critical to ensure complete breakdown without significant degradation of the released amino acids.
Acid Hydrolysis: This is the most common method, typically involving heating the peptide sample in 6 M hydrochloric acid (HCl) at approximately 110-116°C for 24 hours under vacuum. This process effectively cleaves all peptide bonds. pearson.com However, it is known to destroy certain amino acids, such as Tryptophan, and can cause partial loss of others like Serine and Threonine.
Enzymatic Hydrolysis: This method uses proteases, which are enzymes that specifically break peptide bonds, to digest the peptide into smaller fragments or individual amino acids. It is performed under much milder conditions than acid hydrolysis, which prevents the degradation of sensitive amino acids. However, achieving complete hydrolysis can be challenging and may require a combination of different proteases. nih.gov
Table 2: Comparison of Hydrolytic Methods for Peptide Analysis
| Method | Conditions | Advantages | Disadvantages |
| Acid Hydrolysis | 6 M HCl, ~110-116°C, 24 hours | Complete cleavage of most peptide bonds; well-established procedure. pearson.com | Destroys Tryptophan; can partially degrade Serine and Threonine; risk of amino acid racemization. nih.gov |
| Enzymatic Hydrolysis | Proteases (e.g., pronase, pepsin), mild pH and temperature | Preserves acid-labile amino acids; mild conditions prevent degradation and racemization. nih.gov | May result in incomplete hydrolysis; enzymes can have specific cleavage sites, potentially leaving some bonds intact. |
Validation Principles for Analytical Methods of this compound
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eueuropa.eu For methods used to quantify impurities like this compound, validation must be performed according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). europa.euresearchgate.net The goal is to ensure the method is reliable, accurate, and robust.
The key validation parameters include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, degradation products, and matrix components. europa.eu For an impurity method, this is often demonstrated by spiking the sample with known impurities and showing that they are well-separated chromatographically. europa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For impurity quantification, this range typically spans from the reporting threshold to 120% of the impurity specification limit. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing a sample spiked with a known amount of the impurity standard and calculating the percentage recovery. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu The method must be sensitive enough to quantify the impurity at its specification limit. almacgroup.comresearchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). researchgate.net This provides an indication of its reliability during normal usage.
Table 3: Summary of Validation Parameters for an Impurity Quantification Method
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Demonstrates that the method can distinguish the impurity from other substances. europa.eu | Resolution between impurity and adjacent peaks should be >1.5. researchgate.net |
| Linearity | Establishes a proportional relationship between concentration and response. europa.eu | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Measures the agreement between the measured value and the true value. europa.eu | Recovery typically within 80-120% for impurities. researchgate.net |
| Precision (Repeatability & Intermediate) | Assesses the scatter of data from replicate measurements. europa.eu | Relative Standard Deviation (RSD) should be within established limits (e.g., <10% at the specification limit). researchgate.net |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. europa.eu | Must be at or below the reporting threshold for the impurity. |
| Robustness | Evaluates the method's resilience to small procedural changes. researchgate.net | Critical parameters (e.g., resolution, peak symmetry) must remain within acceptable limits. |
Regulatory Science and Quality Control Implications of Ganirelix Acetate Impurity B
Impurity Specification and Threshold Determination in Peptide Drug Substances
The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of peptide drug substances like Ganirelix Acetate. Regulatory authorities establish stringent guidelines for the specification and control of these impurities. Specifications for peptide impurities are determined based on a combination of data from batch analyses, stability studies, and toxicological assessments. researchgate.netusp.org
For synthetic peptides, regulatory guidelines from the International Conference on Harmonisation (ICH), such as Q3A(R2), provide a framework for setting impurity thresholds. These thresholds are categorized into reporting, identification, and qualification levels.
Reporting Threshold: The level at which an impurity must be reported in a drug substance specification.
Identification Threshold: The level at which an impurity's structure must be identified.
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
The U.S. Food and Drug Administration (FDA) provides specific recommendations for certain synthetic peptide drug products. For instance, in Abbreviated New Drug Applications (ANDAs) for synthetic peptides referencing a drug of rDNA origin, the FDA suggests that any new specified peptide-related impurity should generally not exceed 0.5% of the drug substance. fda.govregulations.gov For such products, it is also recommended that any peptide-related impurity at or above 0.10% should be identified. fda.govfda.gov These thresholds are established to manage potential safety risks, including immunogenicity, that could arise from impurities. fda.govnih.gov The European Pharmacopoeia (Ph. Eur.) also sets limits, for example, allowing identified impurities up to 1.0% and unidentified impurities up to 0.5% in some cases, which can differ from FDA considerations. regulations.gov
| Threshold Type | Typical Level (General Peptides) | FDA Recommendation (Specific Synthetic Peptides) fda.govfda.gov | Rationale |
|---|---|---|---|
| Reporting | ≥ 0.05% | ≥ 0.10% | Ensures that all significant impurities are documented and tracked. |
| Identification | ≥ 0.10% | ≥ 0.10% | Requires structural elucidation to understand the nature of the impurity. |
| Qualification | > 0.15% or higher based on dosage | ≤ 0.5% for new specified impurities | Demands safety data to justify the proposed acceptance criterion for the impurity, addressing potential toxicity and immunogenicity. fda.govusp.org |
Role of Ganirelix Acetate Impurity B as a Reference Standard
In pharmaceutical quality control, reference standards are highly purified and well-characterized materials used as a benchmark for confirming the identity, purity, and potency of drugs. pharmaffiliates.comusp.org this compound is utilized as a chemical reference standard in the analysis of the Ganirelix Acetate active pharmaceutical ingredient (API). axios-research.comsynzeal.com These standards are indispensable tools for ensuring the accuracy and reliability of analytical testing throughout the drug development and manufacturing process. clearsynth.compharmiweb.com Impurity reference standards provide the basis for both qualitative identification and quantitative measurement, ensuring that each batch of the drug substance adheres to the required quality specifications. synzeal.comlabinsights.nl
The reliability of a reference standard is underpinned by its traceability to primary compendial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). pharmaffiliates.com Traceability ensures that measurements made using the standard are consistent and comparable across different laboratories and manufacturing sites. Suppliers of this compound reference standards often provide materials that are traceable to EP or USP standards. axios-research.comsynzeal.com This involves rigorous characterization and comparison against the official pharmacopeial standard, ensuring the material's integrity and suitability for its intended analytical purpose. usp.org
This compound reference standards are crucial for Analytical Method Validation (AMV) and routine Quality Control (QC) applications. synzeal.comcleanchemlab.com
In AMV , the standard is used to validate the performance of analytical methods, typically High-Performance Liquid Chromatography (HPLC). polypeptide.com This includes demonstrating the method's specificity (the ability to distinguish the impurity from the main compound and other impurities), accuracy (closeness of the test results to the true value), precision (reproducibility of results), and linearity (proportionality of the signal to the concentration of the impurity). pharmiweb.comsps.nhs.ukscielo.br
In routine QC , the reference standard is used to identify and quantify the amount of Impurity B in batches of Ganirelix Acetate. synzeal.comsynzeal.com By comparing the chromatographic peak from the sample to the peak from the known reference standard, analysts can accurately determine the impurity level and ensure it remains within the established specification limits. clearsynth.comlabinsights.nl
Compliance with International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q1A(R2) for Stability)
Stability testing is a mandatory requirement for the registration of new drug substances, governed by ICH guideline Q1A(R2). ich.orgeuropa.eu The purpose of these studies is to see how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light. ich.org This data is used to establish a re-test period for the drug substance and recommend storage conditions. europa.eu
Under ICH Q1A(R2), the stability program for a drug substance involves both long-term and accelerated testing on at least three primary batches. ich.org Forced degradation (or stress testing) is also performed to identify likely degradation products and demonstrate the stability-indicating nature of the analytical methods used. europa.eu During these studies, the formation and growth of impurities, including this compound, are closely monitored. Data on the accumulation of specific degradation products under accelerated conditions (e.g., 40°C/75% RH) helps to predict the shelf-life and establish appropriate impurity limits in the drug substance specification. ich.orgdlrcgroup.com
| Study Type | Storage Condition | Minimum Duration for Submission ich.org | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | To establish the re-test period or shelf life under recommended storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Required if significant change occurs during accelerated testing for a drug to be stored at 25°C. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate chemical degradation and physical changes to predict the shelf life and assess the impact of short-term excursions outside labeled storage conditions. |
| Forced Degradation | Harsh conditions (acid, base, oxidation, light, heat) | Not specified | To identify potential degradation products and validate the stability-indicating power of analytical methods. europa.eu |
Risk Assessment of Genotoxic Potential for this compound
Assessing the genotoxic potential of impurities is a critical safety evaluation to limit the carcinogenic risk to patients. The standard framework for small molecule impurities is outlined in the ICH M7 guideline. nih.gov However, the applicability of these guidelines, particularly the use of in silico quantitative structure-activity relationship (QSAR) models, to peptide-related impurities is limited. nih.govnih.gov The chemical space of peptides and their impurities is not well-represented in the databases used to build these predictive models. nih.gov
Therefore, the genotoxicity assessment for peptide-related impurities like this compound requires special consideration. nih.govnih.gov A direct genotoxic mechanism cannot be automatically excluded, and other hazardous interactions with biological systems must also be considered. nih.gov
The risk assessment strategy typically involves:
Structural Assessment: Evaluating the chemical structure of the impurity for any known structural alerts for mutagenicity. For peptide-related impurities, this is often inconclusive due to the limitations of current models. nih.gov
Level of Exposure: The acceptable intake of the impurity is a key factor. If the level of a peptide-related impurity is high (e.g., >1 mg/day), further testing may be warranted. nih.gov
In Vitro Testing: If a potential risk is identified that cannot be dismissed, a battery of genotoxicity tests, such as an Ames test and an in vitro mammalian cell gene mutation assay, might be recommended. nih.gov
The specific genotoxic profile of this compound is not widely available in public literature. However, its potential risk would be evaluated within this specialized framework, considering its structure, levels observed in the final drug substance, and the limitations of standard predictive toxicology tools for peptide-related molecules. synzeal.comsemanticscholar.org
Emerging Research Directions for Ganirelix Acetate Impurity B
Application of Isotopic Labeling in Mechanistic Degradation Studies
Understanding the precise formation pathways of Ganirelix Acetate Impurity B is fundamental to developing effective control strategies. Isotopic labeling offers a powerful tool for elucidating complex reaction mechanisms by tracing the fate of individual atoms throughout the synthetic and degradation processes.
While specific studies on the isotopic labeling of this compound are not yet widely published, the application of this technique is a logical and crucial next step in impurity research. By strategically incorporating stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into the Ganirelix precursor molecules, researchers can track the transformation of these precursors into Impurity B.
Detailed Research Findings: Mechanistic studies would involve synthesizing isotopically labeled versions of the amino acid residues suspected to be involved in the formation of Impurity B. For instance, if a specific side-chain protecting group is hypothesized to be a source of the impurity, labeling this group would allow for its unambiguous tracking. Subsequent analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would reveal the precise bond cleavages and formations that lead to the impurity. This approach provides definitive evidence for proposed degradation or side-reaction pathways, moving beyond correlational observations to establish causation. The insights gained from such studies are invaluable for rationally redesigning the synthesis process to minimize impurity formation.
| Isotopic Labeling Application | Objective | Analytical Technique | Expected Outcome |
| ¹³C-labeling of amino acid backbone | To trace the origin of carbon atoms in the impurity structure. | Mass Spectrometry (MS), ¹³C-NMR | Confirmation of the peptide backbone integrity or rearrangement. |
| ²H-labeling of protecting groups | To determine the role of specific protecting groups in impurity formation. | MS, ²H-NMR | Identification of side reactions involving protecting groups. |
| ¹⁵N-labeling of specific residues | To track the nitrogen atoms during potential side reactions like deamidation or cyclization. | MS, ¹⁵N-NMR | Elucidation of nitrogen-related degradation pathways. |
Computational Chemistry and In Silico Approaches for Impurity Prediction and Characterization
Computational chemistry and in silico modeling are becoming indispensable tools in pharmaceutical development for predicting and characterizing impurities. These approaches can significantly reduce the experimental workload and provide deep molecular-level insights into impurity formation.
For this compound, computational models can be employed to predict its likely structure based on the starting materials and reaction conditions of the Ganirelix synthesis. Studies have shown the use of artificial intelligence prediction tools coupled with electrospray ionization-tandem mass spectrometry (ESI-MS/MS) data to elucidate the structure of unknown Ganirelix impurities. researchgate.netresearchgate.net This combination of experimental data and computational prediction is a powerful strategy for impurity identification.
Detailed Research Findings: Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to calculate the thermodynamic stability of potential impurity structures and the energy barriers for different formation pathways. nih.gov This allows researchers to identify the most likely degradation routes under various conditions. Furthermore, in silico tools can predict the spectroscopic properties (e.g., NMR chemical shifts, MS fragmentation patterns) of a hypothesized Impurity B structure. These predicted data can then be compared with experimental data to confirm the impurity's identity. Such predictive power accelerates the characterization process and aids in the development of targeted analytical methods.
| In Silico Approach | Application for Impurity B | Potential Insights |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of Ganirelix and its precursors under synthetic conditions. | Identifying conformational vulnerabilities that may lead to side reactions. |
| Density Functional Theory (DFT) | Calculating the energies of reaction intermediates and transition states. | Determining the most energetically favorable pathway for Impurity B formation. nih.gov |
| QSAR Models | Predicting the potential reactivity of different sites on the Ganirelix molecule. | Highlighting hotspots for degradation or side-product formation. |
| Spectroscopic Prediction Software | Simulating NMR and MS spectra for proposed impurity structures. | Aiding in the structural elucidation and confirmation of Impurity B. |
Development of Novel Synthetic Routes to Mitigate this compound Formation
Given that this compound is a process-related impurity, a primary focus of research is the development of novel synthetic routes that inherently minimize its formation. vulcanchem.com Standard Ganirelix synthesis often employs Fmoc solid-phase peptide synthesis (SPPS), where issues like incomplete coupling or premature deprotection of side chains can lead to impurities. vulcanchem.com
Detailed Research Findings: Research into mitigating peptide impurities often focuses on several key areas. One approach involves the use of alternative or more robust protecting groups for the amino acid side chains that are less susceptible to premature cleavage or side reactions under the synthesis conditions. Another strategy is the optimization of coupling reagents and reaction conditions (e.g., temperature, solvent) to enhance coupling efficiency and reduce the likelihood of side-product formation. nih.gov
For instance, one patented method for preparing high-purity Ganirelix Acetate involves modifying the synthesis of the homoarginine residues to prevent the formation of related impurities. google.com This is achieved by using a lysine (B10760008) precursor on the solid support, which is then modified to form the desired homoarginine side chain, thereby avoiding the direct use of expensive and potentially problematic non-natural amino acid derivatives. google.com Similarly, for other complex peptides like Degarelix, strategies have been developed to avoid the use of strong bases like piperidine (B6355638) for Fmoc deprotection when base-sensitive residues are present, thus preventing the formation of specific impurities. researchgate.net Applying such principles to Ganirelix synthesis could lead to a process that is less prone to the formation of Impurity B.
| Synthetic Strategy | Description | Potential Impact on Impurity B Formation |
| Alternative Protecting Groups | Utilizing protecting groups with different lability profiles for sensitive amino acid residues. | Prevents premature deprotection and subsequent side reactions leading to Impurity B. |
| Optimized Coupling Conditions | Modifying coupling agents, solvents, and temperature to drive the desired reaction to completion. | Minimizes incomplete couplings, which are a known source of peptide impurities. vulcanchem.com |
| Precursor Modification | Synthesizing key non-natural amino acid residues via modification of a standard amino acid on the solid support. | Avoids potential impurities associated with the direct synthesis of complex building blocks. google.com |
| Alternative Deprotection Reagents | Replacing standard deprotection reagents with milder alternatives for sensitive sequences. | Reduces degradation of the peptide chain during the synthesis cycles. researchgate.net |
Process Analytical Technology (PAT) Implementation for Real-time Impurity Monitoring
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical quality and performance attributes of raw and in-process materials. The implementation of PAT for Ganirelix synthesis would enable real-time monitoring and control, potentially preventing the formation of Impurity B from exceeding acceptable levels.
Detailed Research Findings: For solid-phase peptide synthesis, several PAT tools have shown promise. Refractive index (RI) measurement has been demonstrated as a powerful PAT tool for the real-time monitoring of the entire SPPS process. schmidt-haensch.comscg.ch It can be used to determine the endpoint of reactions and optimize washing steps, which has a direct impact on the quality and purity of the final peptide. scg.ch
Another innovative PAT approach involves the use of a variable bed flow reactor, which allows for the real-time monitoring of resin swelling. rsc.orgfu-berlin.de Since resin volume is affected by processes like peptide elongation and on-resin aggregation, this technique can provide immediate feedback on the efficiency of amino acid coupling. fu-berlin.de In-line spectroscopic methods, such as UV-Vis, are already commonly used to monitor the removal of the Fmoc protecting group. fu-berlin.de Integrating these real-time monitoring techniques into the Ganirelix manufacturing process would allow for immediate detection of deviations from the optimal synthesis conditions that could lead to the formation of Impurity B. This would enable corrective actions to be taken during the process, rather than relying solely on end-product testing, thereby ensuring a more consistent and high-quality product.
| PAT Tool | Parameter Monitored | Application in Ganirelix Synthesis |
| Refractive Index (RI) | Changes in the composition of the liquid phase. | Real-time monitoring of reaction completion and efficiency of washing steps. schmidt-haensch.comscg.ch |
| Variable Bed Flow Reactor | Resin bed volume and swelling. | Monitoring coupling efficiency and detecting on-resin aggregation in real-time. rsc.orgfu-berlin.de |
| In-line UV-Vis Spectroscopy | UV absorbance of the Fmoc group. | Monitoring the completeness of the deprotection step in each cycle of the SPPS. fu-berlin.de |
| Raman Spectroscopy | Vibrational modes of molecules. | Potential for monitoring specific bond formations and detecting the appearance of impurity-related structures. |
Q & A
Q. What statistical frameworks are appropriate for analyzing batch-to-batch variability in Impurity B concentrations?
- Multivariate analysis (e.g., PCA) identifies process-related variability sources (e.g., raw material purity). Control charts (3σ limits) monitor impurity levels across batches, with ANOVA testing (p < 0.05) to confirm significance .
Methodological Considerations
- Data Contradictions : Address conflicting LC-MS vs. NMR data by cross-validating with orthogonal methods (e.g., FTIR for functional groups) .
- Literature Gaps : Systematic reviews using Google Scholar (sorted by citation count) highlight understudied areas, such as Impurity B’s immunogenicity potential .
- Regulatory Alignment : Follow ICH guidelines for impurity qualification thresholds (e.g., ≤0.1% for unspecified impurities) and toxicological risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
